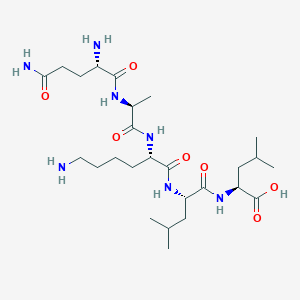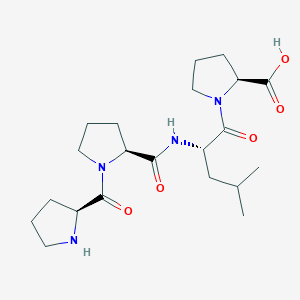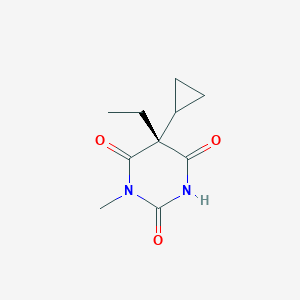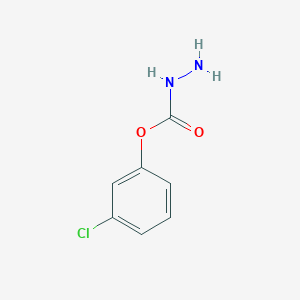![molecular formula C18H17FN2O2S B12569910 2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide CAS No. 444889-60-5](/img/structure/B12569910.png)
2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide typically involves the reaction of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring. This is followed by the introduction of the 4-fluorophenyl and propylacetamide groups through various organic reactions. Common synthetic methods include:
Microwave-assisted synthesis: This method has been shown to be efficient in producing benzothiazole derivatives with high yields.
One-pot multicomponent reactions: These reactions are advantageous due to their simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential use as a probe in biological assays.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole-2-acetonitrile: Another benzothiazole derivative with similar structural features.
2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxo-4-phenylbutanenitrile: A compound with a benzothiazole ring and additional functional groups.
Uniqueness
2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other benzothiazole derivatives.
Eigenschaften
CAS-Nummer |
444889-60-5 |
|---|---|
Molekularformel |
C18H17FN2O2S |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yloxy)-N-(4-fluorophenyl)-N-propylacetamide |
InChI |
InChI=1S/C18H17FN2O2S/c1-2-11-21(14-9-7-13(19)8-10-14)17(22)12-23-18-20-15-5-3-4-6-16(15)24-18/h3-10H,2,11-12H2,1H3 |
InChI-Schlüssel |
APRKAXNUFURXIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C1=CC=C(C=C1)F)C(=O)COC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)

![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B12569873.png)

methanone](/img/structure/B12569880.png)





![4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol](/img/structure/B12569928.png)
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
